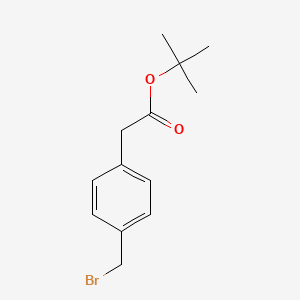

Tert-butyl 2-(4-(bromomethyl)phenyl)acetate

Description

Properties

IUPAC Name |

tert-butyl 2-[4-(bromomethyl)phenyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrO2/c1-13(2,3)16-12(15)8-10-4-6-11(9-14)7-5-10/h4-7H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSSSPVYGYNGCSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=CC=C(C=C1)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-(bromomethyl)phenyl)acetate typically involves the esterification of 4-(bromomethyl)benzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Tert-butyl 2-(4-(bromomethyl)phenyl)acetate can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.

Major Products:

Substitution Reactions: Products include azides, thiols, and ethers depending on the nucleophile used.

Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 2-(4-(bromomethyl)phenyl)acetate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules .

Biology and Medicine: The compound is used in the synthesis of biologically active molecules and pharmaceuticals. It serves as an intermediate in the development of drugs and other therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-(bromomethyl)phenyl)acetate involves its reactivity as an electrophile due to the presence of the bromomethyl group. This allows it to participate in various nucleophilic substitution reactions, forming covalent bonds with nucleophiles . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Phenacyl 4-(Bromomethyl)phenylacetate (CAS 66270-97-1)

- Structure : Contains a phenacyl ester (–OCC(=O)C₆H₅) instead of a tert-butyl ester.

- Molecular Formula : C₁₇H₁₅BrO₃; Molecular Weight : 347.21 g/mol .

- Reactivity : The phenacyl group is photoreactive and prone to cleavage under UV light, unlike the hydrolytically stable tert-butyl ester.

- Applications : Used in photolabile protecting strategies in peptide synthesis .

tert-Butyl 2-(4-Bromophenyl)acetate (CAS 33155-58-7)

- Structure : Lacks the bromomethyl group; bromine is directly attached to the phenyl ring.

- Molecular Formula : C₁₂H₁₅BrO₂; Molecular Weight : 271.15 g/mol .

- Reactivity : The aryl bromide undergoes coupling reactions (e.g., Suzuki-Miyaura) but is less reactive in alkylation compared to bromomethyl derivatives.

- Applications : Intermediate in cross-coupling reactions for biaryl synthesis .

Positional Isomerism

Methyl 2-(2-(Bromomethyl)phenyl)acetate

- Structure : Bromomethyl group at the ortho position of the phenyl ring; methyl ester (–OCH₃).

- Molecular Formula : C₁₁H₁₁BrO₂; Molecular Weight : 259.11 g/mol .

- Reactivity : Steric hindrance at the ortho position reduces accessibility for nucleophilic attacks compared to para-substituted analogs.

- Applications : Alkylating agent in N-heterocyclic carbene synthesis .

Functionalized Derivatives

Methyl 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetate (CAS 112918-77-1)

- Structure : Incorporates a tert-butoxycarbonyl (BOC)-protected amine (–NHBOC) on the phenyl ring.

- Molecular Formula: C₁₄H₁₉NO₄; Molecular Weight: 265.31 g/mol .

- Reactivity : The BOC group is acid-labile, enabling controlled deprotection in multistep syntheses.

- Applications : Peptide and polymer chemistry for amine protection .

Comparative Data Table

Key Research Findings

Reactivity Hierarchy : Bromomethyl-substituted compounds (e.g., this compound) exhibit superior alkylation efficiency compared to aryl bromides due to the electrophilic –CH₂Br group .

Steric Effects: tert-Butyl esters enhance solubility in nonpolar solvents and resist enzymatic degradation, making them advantageous in drug delivery systems .

Positional Influence : Para-substituted bromomethyl derivatives show higher reaction yields in nucleophilic substitutions compared to ortho isomers due to reduced steric hindrance .

Biological Activity

Tert-butyl 2-(4-(bromomethyl)phenyl)acetate, an organic compound with the molecular formula , is notable for its potential biological activities and applications in medicinal chemistry. This compound features a tert-butyl group and a bromomethyl-substituted phenyl ring, which contribute to its reactivity and utility in various chemical syntheses.

While specific mechanisms of action for this compound are not extensively documented, its biological activity primarily arises from its role as a reactant in the synthesis of biologically active compounds. Notably, it has been implicated in the development of glucagon receptor antagonists, which may offer therapeutic benefits in diabetes management. The compound's pharmacokinetics suggest it has high gastrointestinal absorption and the ability to cross the blood-brain barrier, enhancing its potential efficacy in medicinal applications.

Reactivity and Interaction Studies

The bromomethyl group in this compound is particularly reactive, enabling it to form covalent bonds with various biomolecules. This reactivity is critical for understanding the compound's utility in drug development and its potential effects on biological systems. Interaction studies indicate that this compound can participate in biochemical pathways, which may lead to significant alterations in biomolecule functions.

Comparative Analysis with Similar Compounds

This compound can be compared with other structurally similar compounds to highlight its unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl 2-(4-chlorophenyl)acetate | Chlorine substituent instead of bromine | |

| Ethyl 2-(4-bromophenyl)acetate | Ethyl group instead of tert-butyl | |

| Benzyl 2-(4-bromophenyl)acetate | Benzyl group providing different reactivity |

This compound stands out due to its specific combination of a tert-butyl group and a bromomethyl substituent, enhancing its reactivity profile compared to similar compounds.

Synthesis and Applications

The synthesis of this compound typically involves the esterification of 4-(bromomethyl)benzoic acid with tert-butyl alcohol, facilitated by a strong acid catalyst under reflux conditions. This method is scalable for industrial applications, maximizing yield and purity.

Research indicates that compounds derived from this compound have shown promise in various therapeutic contexts. For instance, derivatives have been evaluated for their potential as glucagon receptor antagonists, contributing to diabetes treatment strategies.

Pharmacological Studies

Pharmacological evaluations have suggested that derivatives of this compound exhibit significant biological activities. For example, studies on related compounds have highlighted their efficacy against cancer cell lines and their roles as inhibitors in various biochemical pathways. While specific data on this compound is limited, the trends observed in similar compounds provide insight into its potential applications .

Q & A

Q. What are the primary synthetic routes for preparing tert-butyl 2-(4-(bromomethyl)phenyl)acetate?

The compound is typically synthesized via esterification of 2-(4-(bromomethyl)phenyl)acetic acid with tert-butyl alcohol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). The reaction is refluxed in solvents like dichloromethane or toluene, followed by purification via column chromatography . Alternative methods include palladium-catalyzed α-arylation using aryl bromides and zinc enolates in THF, which enables efficient coupling with tert-butyl esters under controlled temperatures (e.g., −50°C to room temperature) .

Q. How is this compound characterized for structural confirmation?

Standard characterization involves:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the presence of the tert-butyl group (δ ~1.4 ppm for 9H), bromomethyl (δ ~4.3 ppm), and aromatic protons.

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₃H₁₇BrO₂, MW 301.18 g/mol).

- Elemental analysis : To validate purity (>97%) .

Q. What are the common chemical reactions mediated by the bromomethyl group in this compound?

The bromomethyl group undergoes nucleophilic substitution (SN2) with amines, thiols, or alkoxides, enabling functionalization. For example:

- Reaction with NaN₃ yields an azide intermediate for click chemistry.

- Substitution with primary amines forms secondary amines, useful in drug conjugate synthesis .

Q. What are the key applications of this compound in organic synthesis?

It serves as a versatile intermediate for:

- Pharmaceuticals : Building block for kinase inhibitors or protease modulators.

- Agrochemicals : Derivatization to introduce pesticidal moieties.

- Material science : Functionalization of polymers via bromine-mediated crosslinking .

Advanced Questions

Q. How can reaction yields be optimized in palladium-catalyzed α-arylation for tert-butyl ester derivatives?

Key parameters include:

- Catalyst system : Pd(dba)₂ with Q-phos ligand enhances aryl bromide activation.

- Solvent control : THF ensures solubility of zinc enolates and prevents side reactions.

- Temperature gradient : Starting at −50°C minimizes undesired coupling before warming to RT for completion.

- Substrate ratio : A 3:1 excess of zinc enolate to aryl bromide maximizes conversion (typical yields: 71–95%) .

Q. What advanced structural elucidation techniques resolve ambiguities in crystallographic data for tert-butyl esters?

- Single-crystal X-ray diffraction : Resolves bond angles and torsional strain in the tert-butyl group. Software like SHELXL refines crystallographic models using high-resolution data (R-factor <0.06) .

- DFT calculations : Compare experimental NMR shifts with theoretical values to validate electronic environments .

Q. How do competing side reactions (e.g., elimination or oxidation) impact synthesis, and how are they mitigated?

Q. What role does this compound play in studying enzyme-substrate interactions?

The bromine atom acts as a heavy atom for X-ray crystallography phasing , enabling structural studies of enzyme active sites. It also serves as a protease inhibitor precursor via covalent bond formation with catalytic residues (e.g., cysteine proteases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.